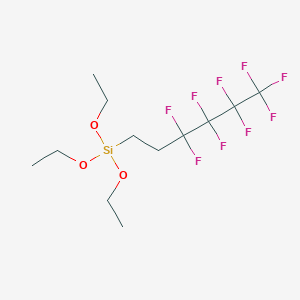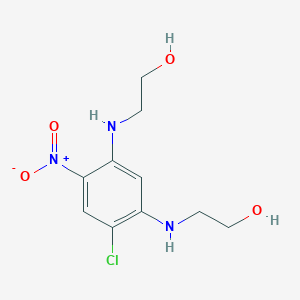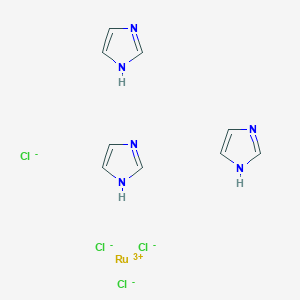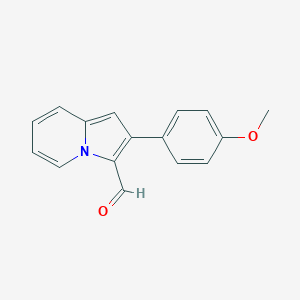
2-(4-Methoxyphenyl)indolizine-3-carbaldehyde
概要
説明
"2-(4-Methoxyphenyl)indolizine-3-carbaldehyde" belongs to the class of organic compounds known as indolizines. Indolizines are characterized by a fused pyridine and pyrrole ring, often with various substituents that modify their chemical and physical properties.
Synthesis Analysis
- Gao et al. (2016) developed an efficient one-step synthesis of indolizine-1-carbaldehydes, including compounds similar to "2-(4-Methoxyphenyl)indolizine-3-carbaldehyde," through the 1,3-dipolar cycloaddition of phenylpropiolaldehyde with pyridinium ylides under mild conditions (Gao et al., 2016).
Molecular Structure Analysis
- The structural analysis of similar indolizine derivatives has been conducted by Low et al. (2007), demonstrating complex hydrogen-bonded frameworks in their molecular structures (Low et al., 2007).
Chemical Reactions and Properties
- Watanabe et al. (2020) explored the photooxidation of 3-acyl-2-methoxyindolizines, which relates to the chemical reactivity of "2-(4-Methoxyphenyl)indolizine-3-carbaldehyde" under specific conditions (Watanabe et al., 2020).
Physical Properties Analysis
- The crystal packing and dihedral angles in similar indolizine compounds have been reported by Sonar et al. (2006), which can give insights into the physical properties of "2-(4-Methoxyphenyl)indolizine-3-carbaldehyde" (Sonar et al., 2006).
Chemical Properties Analysis
- The chemical behavior of indolizine derivatives in reactions such as acylation and cyclodehydration, as explored by Guazzelli and Settambolo (2007), can provide insights into the chemical properties of "2-(4-Methoxyphenyl)indolizine-3-carbaldehyde" (Guazzelli & Settambolo, 2007).
科学的研究の応用
Domino Reactions for Derivative Synthesis
The synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives is achieved through a one-pot domino reaction, combining alkyl or aryl isocyanides and pyridine-2-carbaldehyde with acetoacetanilide. This process does not require prior activation or modification, demonstrating an efficient pathway for producing indolizine derivatives (Ziyaadini et al., 2011).
Novel One-Step Synthesis Approach
A direct synthesis method for indolizine-1-carbaldehydes has been developed from phenylpropiolaldehyde and pyridinium ylides. This approach is notable for its efficiency, simplicity, and broad substrate scope, offering a streamlined method for creating functionalized indolizines (Gao et al., 2016).
Structural Insights from Crystal Studies
The crystal structure of 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde provides insights into the molecular arrangement of such compounds. The study reveals a significant dihedral angle between the indole and 4-methoxyphenyl ring systems, highlighting the structural nuances of these molecules (Sonar et al., 2006).
Applications in Analysis and Synthesis
Analytical Applications in Capillary Electrophoresis
1-Methoxycarbonylindolizine-3,5-dicarbaldehyde has been employed as a derivatization reagent for amino compounds in high-performance capillary electrophoresis. Its ability to react with primary amines like alanine and the resulting strong absorption and fluorescence properties make it a valuable tool in analytical chemistry (Oguri et al., 1995).
Fluorescent Probes for Biomedical Applications
New fluorophores like indolizino[3,2-c]quinolines have been developed for potential use in biomedical applications, thanks to their desirable optical properties. These compounds were synthesized through oxidative Pictet-Spengler cyclization, indicating the versatility of indolizine derivatives in creating advanced materials for fluorescence-based technologies (Park et al., 2015).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular processes . The specific interactions and changes would depend on the particular target and the context of the biological system.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer progression, oxidative stress, microbial growth, and more .
Result of Action
Based on the known activities of indole derivatives , it can be inferred that the compound could potentially have a range of effects, including antiviral, anti-inflammatory, anticancer, and antioxidant effects, among others .
特性
IUPAC Name |
2-(4-methoxyphenyl)indolizine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-14-7-5-12(6-8-14)15-10-13-4-2-3-9-17(13)16(15)11-18/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZACMKYODJGBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396602 | |
| Record name | 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)indolizine-3-carbaldehyde | |
CAS RN |
101624-26-4 | |
| Record name | 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

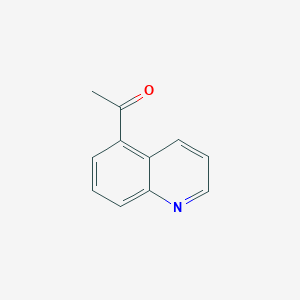

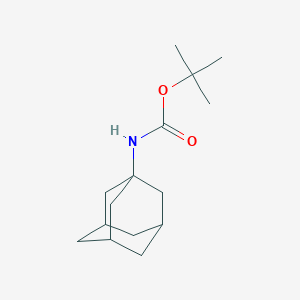
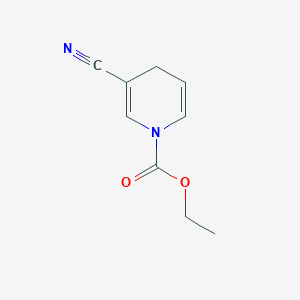
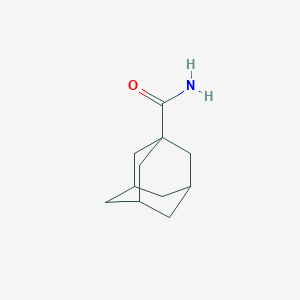
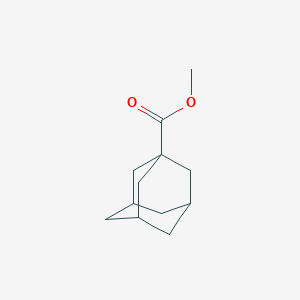

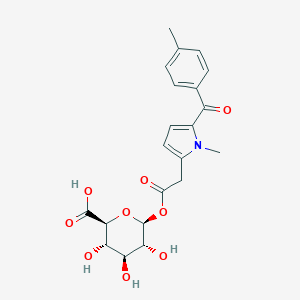
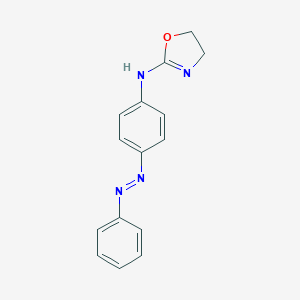
![11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B26547.png)
